An In-depth Technical Guide to 2-Chloro TNP-ITP Tetrasodium: A Fluorescent Probe for Purinergic Signaling Research
An In-depth Technical Guide to 2-Chloro TNP-ITP Tetrasodium: A Fluorescent Probe for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro TNP-ITP tetrasodium (B8768297) is a synthetic analog of inosine (B1671953) 5'-triphosphate (ITP), featuring a 2-chloro substitution on the purine (B94841) ring and a trinitrophenyl (TNP) group attached to the ribose moiety. While specific literature on 2-Chloro TNP-ITP tetrasodium is sparse, its structural similarity to the well-characterized fluorescent nucleotide analog, TNP-ATP, suggests its primary utility as a fluorescent probe for studying nucleotide-binding proteins. This guide synthesizes the available information on TNP-nucleotide analogs to provide a comprehensive technical overview of the likely properties, applications, and experimental considerations for 2-Chloro TNP-ITP tetrasodium in the context of purinergic signaling research.
Introduction to Modified Nucleotides and Purinergic Signaling
Modified nucleotides are indispensable tools in molecular biology and pharmacology, enabling the study of nucleic acid and protein functions with enhanced stability, specific labeling, or altered biological activity.[1][2][] Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides such as adenosine (B11128) and ATP, which act on a variety of purinergic receptors. These receptors are broadly classified into P1 (adenosine) receptors and P2 receptors, which are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.[4][5] These signaling pathways are implicated in a vast array of physiological processes, making them attractive targets for drug development.
2-Chloro TNP-ITP tetrasodium, as an ITP analog, is presumed to interact with proteins that bind ITP or other purine nucleotides. The 2-chloro modification may alter its binding affinity and selectivity for different purinergic receptors or other nucleotide-binding proteins. The key feature of this molecule is the TNP group, which is environmentally sensitive and exhibits enhanced fluorescence upon binding to hydrophobic pockets, such as the nucleotide-binding site of a protein.[1][6] This property makes it a valuable tool for fluorescence-based binding assays.
Physicochemical Properties and Inferred Biological Activity
Data Presentation: Properties of Related Nucleotide Analogs
| Property | 2-Chloroadenosine 5'-triphosphate (2-Chloro-ATP) | TNP-ATP | Inferred Properties of 2-Chloro TNP-ITP |
| Molecular Class | Adenine nucleotide analog | Adenine nucleotide analog | Inosine nucleotide analog |
| Key Modifications | 2-chloro substitution on the purine ring | 2',3'-O-(2,4,6-trinitrophenyl) on the ribose | 2-chloro substitution on the purine ring, TNP group on the ribose |
| Primary Function | P2Y1 receptor antagonist, P2X receptor agonist | Fluorescent probe for nucleotide-binding proteins, P2X receptor antagonist | Fluorescent probe, likely purinergic receptor modulator |
| Reported Ki Value | 2.3 µM (for P2Y1 receptor) | - | To be determined |
| Reported EC50/IC50 | EC50s = 0.5 and 2.5 µM (for P2X receptors) | IC50s = 0.9 - 7 nM (for P2X1, P2X3, P2X2/3 receptors)[7][8] | To be determined |
| Fluorescence λexc/λem | Non-fluorescent | ~408 nm / ~552 nm (bound)[9] | Expected to be similar to TNP-ATP |
Inferred Mechanism of Action and Signaling Pathways
Based on the known pharmacology of TNP-ATP and 2-Chloro-ATP, 2-Chloro TNP-ITP tetrasodium is likely to act as a competitive antagonist at certain P2X receptor subtypes.[7][8][10] The TNP moiety is a bulky group that, when bound to the ATP-binding pocket, can prevent the conformational changes required for channel activation.[10] The 2-chloro substitution may further modulate its affinity and selectivity for different P2 receptor subtypes.
Signaling Pathway Diagram: Antagonism of P2X Receptors
Experimental Protocols
The primary application of 2-Chloro TNP-ITP tetrasodium is expected to be in fluorescence-based binding assays to characterize protein-nucleotide interactions.
Protocol: Fluorescence Spectroscopy Binding Assay
This protocol is adapted from methodologies used for TNP-ATP.[1][6]
Objective: To determine the binding affinity (Kd) of a protein of interest for 2-Chloro TNP-ITP.
Materials:
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Purified protein of interest
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2-Chloro TNP-ITP tetrasodium stock solution (e.g., 1 mM in aqueous buffer, pH 7.0-8.0, protected from light)
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Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
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Fluorometer with excitation and emission monochromators
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Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
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Instrument Setup: Set the fluorometer's excitation wavelength to ~410 nm and the emission scan range from 480 nm to 650 nm.
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Titration Experiment: a. To a cuvette containing binding buffer, add a fixed concentration of the protein of interest (e.g., 1 µM). b. Record a baseline fluorescence spectrum. c. Sequentially add increasing concentrations of 2-Chloro TNP-ITP (e.g., from nM to µM range). d. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence emission spectrum.
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Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum (~540-550 nm) as a function of the 2-Chloro TNP-ITP concentration. b. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
Experimental Workflow Diagram
Applications in Drug Discovery
2-Chloro TNP-ITP tetrasodium can be a valuable tool in drug discovery for:
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High-Throughput Screening (HTS): The fluorescence-based binding assay can be adapted to a microplate format for HTS of compound libraries to identify inhibitors of nucleotide-binding proteins.
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Fragment-Based Screening: To identify small molecule fragments that bind to the nucleotide-binding site.
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Mechanism of Action Studies: To determine if a compound inhibits protein function by competing with nucleotide binding.
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Characterizing Purinergic Receptor Ligands: To screen for and characterize novel agonists and antagonists of P2 receptors.
Logical Relationship Diagram: Drug Discovery Cascade
Conclusion
While direct experimental data on 2-Chloro TNP-ITP tetrasodium is limited, its structural characteristics strongly suggest its utility as a fluorescent probe for studying nucleotide-binding proteins, particularly within the purinergic receptor family. By leveraging the principles established for the well-studied analog TNP-ATP, researchers can employ 2-Chloro TNP-ITP in fluorescence-based binding assays to investigate protein-ligand interactions and to screen for novel modulators of these important drug targets. Further characterization of its specific binding properties and pharmacological profile is warranted to fully establish its role as a tool in purinergic signaling research.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling aptamers created using fluorescent nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
